2-Methoxy-6-azaspiro[3.5]nonane
Description
2-Methoxy-6-azaspiro[3.5]nonane is a nitrogen- and oxygen-containing spirocyclic compound characterized by a six-membered azaspiro ring fused with a three-membered oxetane-like ring (Figure 1). The spirocyclic architecture imparts rigidity and conformational constraints, making it valuable in medicinal chemistry for optimizing target binding and metabolic stability. The methoxy group at the 2-position enhances solubility and modulates electronic properties, while the nitrogen atom in the 6-position provides a site for functionalization or hydrogen bonding. This compound has been explored as an intermediate in drug discovery, particularly for antiviral and central nervous system (CNS) targets .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-methoxy-6-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17NO/c1-11-8-5-9(6-8)3-2-4-10-7-9/h8,10H,2-7H2,1H3 |
InChI Key |
QLSXLLYFWSIARJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-azaspiro[3.5]nonane typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method ensures the formation of the spirocyclic structure with high efficiency.
Industrial Production Methods
While specific industrial production methods for 2-Methoxy-6-azaspiro[3.5]nonane are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as Oxone®.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic oxetanes, while reduction can lead to the formation of simpler amines.
Scientific Research Applications
2-Methoxy-6-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials with unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to bind to the active site of enzymes such as NQO1, facilitating the reduction of benzimidazolequinone substrates . This interaction is mediated by hydrogen bonding and hydrophobic interactions, which enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Azaspiro Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs of 2-Methoxy-6-azaspiro[3.5]nonane, highlighting differences in substituents, heteroatom placement, and ring systems:
Key Observations :
- Heteroatom Positioning: The 2,7-diazaspiro[3.5]nonane scaffold exhibits superior sigma receptor binding (KiS1R = 2.7 nM) compared to mono-azaspiro derivatives, emphasizing the role of dual nitrogen atoms in target engagement .
- Substituent Effects : Methoxy and methylsulfonyl groups enhance solubility and reactivity, respectively, while oxa bridges (e.g., 2-oxa-7-azaspiro) improve EGFR inhibition in oncology applications .
Sigma Receptor Ligands
2,7-Diazaspiro[3.5]nonane derivatives demonstrate remarkable selectivity for sigma-1 receptors (S1R). Compound 4b (KiS1R = 2.7 nM) reversed mechanical hypersensitivity in vivo at 20 mg/kg, outperforming the reference drug BD-1063 (40 mg/kg) .
Antimicrobial and Anticancer Activity
Spirocyclic compounds like 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives show broad-spectrum antimicrobial activity against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) pathogens .
Challenges :
- Stereochemical Control: Spirocyclic systems often require enantioselective synthesis, as seen in 1-azaspiro[4.4]nonane derivatives, which demand chiral resolution for asymmetric catalysis .
- Functionalization : Introducing substituents like methylsulfonyl groups requires careful optimization to avoid ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
